
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as BMMA, is a synthetic compound that has been studied for its potential use in scientific research. BMMA is a tetrahydroquinoline derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.
Mechanism of Action
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine inhibits PKC activity by binding to the enzyme's catalytic domain, preventing it from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various cellular responses, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several advantages as a research tool, including its specificity for PKC and its ability to inhibit PKC activity in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the study of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, including the development of more potent and selective PKC inhibitors based on its structure. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can also be used as a tool to study the role of PKC in various diseases, including cancer and diabetes. Additionally, the development of more efficient methods for the synthesis and administration of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can improve its utility as a research tool.
Synthesis Methods
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with benzoyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline and sodium hydride. The final step involves the methylation of the amine group using methyl iodide.
Scientific Research Applications
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been studied for its potential use as an inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to inhibit PKC activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these diseases.
properties
Product Name |
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine |
|---|---|
Molecular Formula |
C25H26N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[6-methoxy-4-(4-methoxyanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H26N2O3/c1-17-15-23(26-19-9-11-20(29-2)12-10-19)22-16-21(30-3)13-14-24(22)27(17)25(28)18-7-5-4-6-8-18/h4-14,16-17,23,26H,15H2,1-3H3 |
InChI Key |
IAVRDEASBJAPMB-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



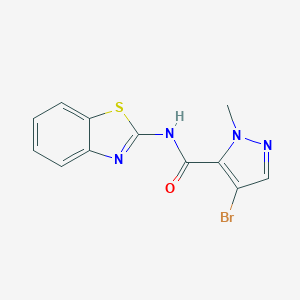

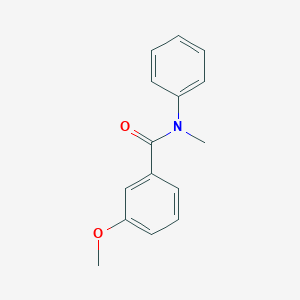
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
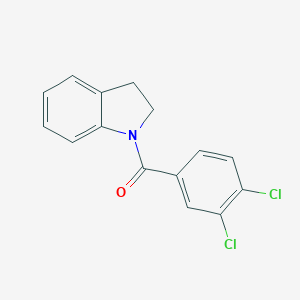

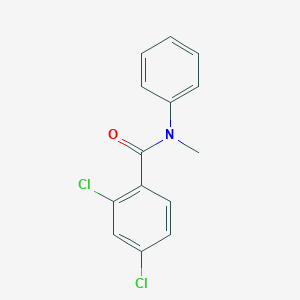


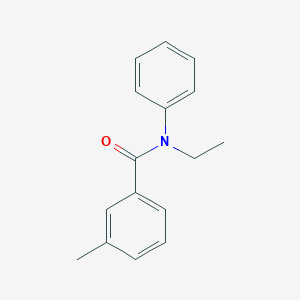
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)